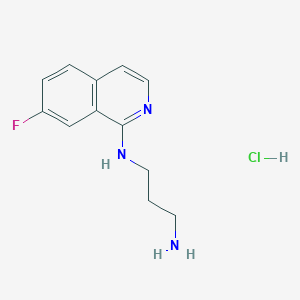
n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated isoquinoline core, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry, materials science, and other domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride typically involves multi-step organic synthesis. One common method includes the reaction of 7-fluoroisoquinoline with 3-aminopropylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process might include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the isoquinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in bioconjugation and molecular imaging. It can be used to label proteins or nucleic acids for tracking and studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its fluorinated isoquinoline core is of particular interest for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism by which n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The fluorinated isoquinoline core enhances its binding affinity and specificity, making it a valuable tool for studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- n-(3-Aminopropyl)methacrylamide hydrochloride
- (3-Aminopropyl)triethoxysilane
Comparison: While n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride shares some structural similarities with these compounds, its unique fluorinated isoquinoline core sets it apart. This feature enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H15ClFN3 |
|---|---|
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
N'-(7-fluoroisoquinolin-1-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-10-3-2-9-4-7-16-12(11(9)8-10)15-6-1-5-14;/h2-4,7-8H,1,5-6,14H2,(H,15,16);1H |
InChI-Schlüssel |
IFVVQWSZCAGFNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=C2NCCCN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


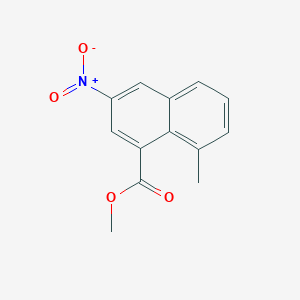
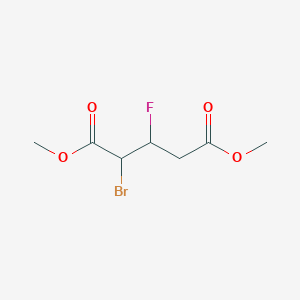



![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)

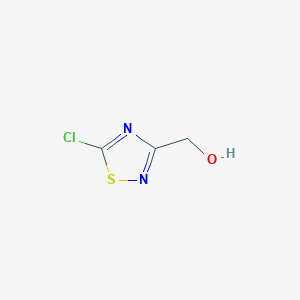

![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
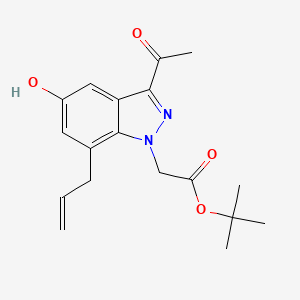
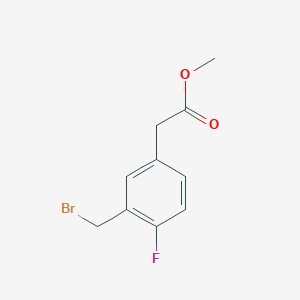
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
